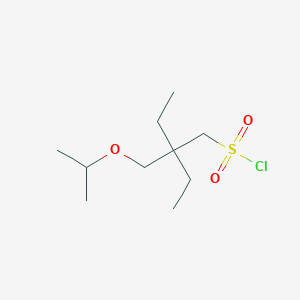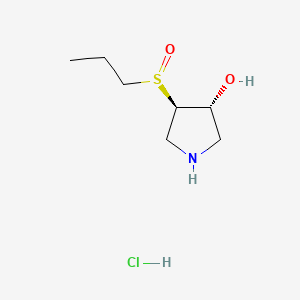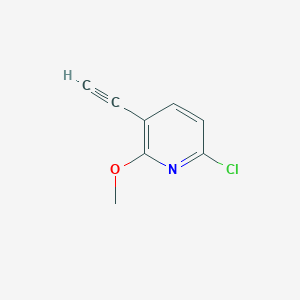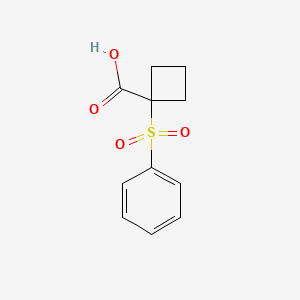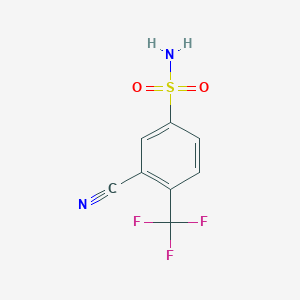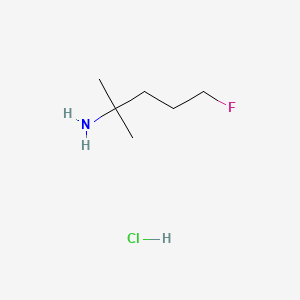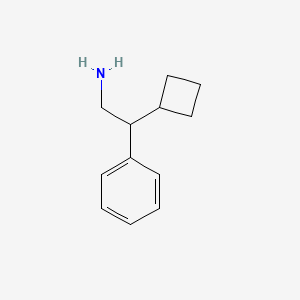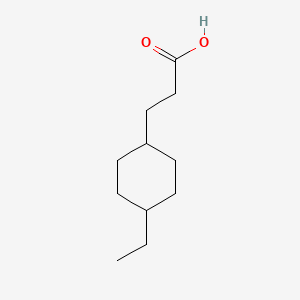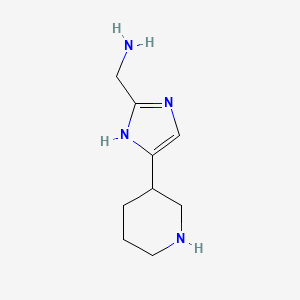
(5-(Piperidin-3-yl)-1H-imidazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine: is a heterocyclic compound that contains both piperidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diamine with glyoxal or its derivatives can yield the imidazole ring, which can then be further functionalized to introduce the piperidine group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or reduce any nitro groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .
科学研究应用
Chemistry: In chemistry, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug design .
Medicine: In medicine, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new drugs, particularly in areas such as oncology and neurology .
Industry: Industrially, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their functionality .
作用机制
The mechanism of action of [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
- [3-(piperidin-4-yl)phenyl]methanamine
- [4-(piperidin-4-yl)phenyl]methanamine
- [2-(piperidin-4-yl)phenyl]methanamine
Comparison: Compared to these similar compounds, [4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine is unique due to the presence of both piperidine and imidazole rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, enhancing its versatility in research and potential therapeutic applications .
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h6-7,11H,1-5,10H2,(H,12,13) |
InChI 键 |
HHERWGUVNSCYEF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C2=CN=C(N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)

